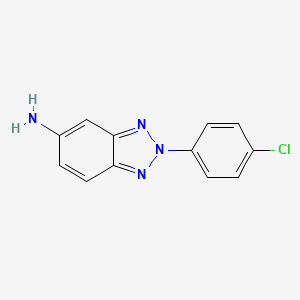

2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine

描述

2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine is a heterocyclic aromatic compound that contains a benzotriazole ring substituted with a 4-chlorophenyl group

属性

IUPAC Name |

2-(4-chlorophenyl)benzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c13-8-1-4-10(5-2-8)17-15-11-6-3-9(14)7-12(11)16-17/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQWBCPSXJTWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324156 | |

| Record name | 2-(4-chlorophenyl)benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822474 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40655-09-2 | |

| Record name | 2-(4-chlorophenyl)benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine typically involves the reaction of 4-chloroaniline with sodium azide and a suitable aldehyde or ketone. The reaction is often carried out under reflux conditions in a polar solvent such as ethanol or methanol. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzotriazole ring or the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzotriazole derivatives.

科学研究应用

2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用机制

The mechanism of action of 2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

相似化合物的比较

Similar Compounds

- 2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-amine

- 2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine

- 2-(4-nitrophenyl)-2H-1,2,3-benzotriazol-5-amine

Uniqueness

2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

生物活性

2-(4-Chlorophenyl)-2H-1,2,3-benzotriazol-5-amine (CAS No. 40655-09-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

- Molecular Formula : C12H9ClN4

- Molecular Weight : 244.69 g/mol

- CAS Number : 40655-09-2

Antibacterial Activity

Research indicates that benzotriazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds with a benzotriazole nucleus showed mild to moderate antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Benzotriazole Compounds

| Compound | Target Strain | MIC (µg/mL) |

|---|---|---|

| 2-(4-Chlorophenyl)-Benzotriazole | MRSA | 12.5 - 25 |

| 1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones | Bacillus subtilis | 15 - 30 |

| Trifluoromethyl-substituted derivatives | Escherichia coli | 20 - 40 |

Antifungal Activity

The compound also demonstrates antifungal activity. Studies reveal that modifications in the benzotriazole ring can enhance antifungal efficacy against Candida albicans and Aspergillus species. The introduction of electron-withdrawing groups has been shown to increase activity significantly .

Table 2: Antifungal Activity of Benzotriazole Derivatives

| Compound | Target Strain | MIC (µg/mL) |

|---|---|---|

| 2-(4-Chlorophenyl)-Benzotriazole | Candida albicans | 1.6 - 25 |

| Benzotriazole derivatives with Cl substitution | Aspergillus niger | 12.5 - 25 |

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been explored in various studies. Compounds containing the benzotriazole moiety have shown cytotoxic effects against different cancer cell lines with IC50 values ranging from 1.23 to 7.39 µM . The presence of bulky hydrophobic groups enhances their lipophilicity, facilitating better membrane penetration and targeting efficiency.

Table 3: Cytotoxicity of Benzotriazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | HeLa (cervical cancer) | 1.23 |

| N′-[((2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene)]benzohydrazide | DAN-G (pancreatic cancer) | 3.45 |

Case Studies

Several case studies have documented the biological effects of benzotriazole compounds:

- Antibacterial Efficacy : A study conducted by Ochal et al. demonstrated that various benzotriazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against MRSA strains .

- Antifungal Mechanism : Research indicated that the antifungal activity was primarily due to the inhibition of fungal cytochrome P450 enzymes involved in sterol biosynthesis, leading to an accumulation of toxic sterol intermediates .

- Cytotoxic Effects : A comprehensive analysis showed that certain derivatives could inhibit cancer cell proliferation effectively, suggesting potential therapeutic applications in oncology .

常见问题

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-chlorophenylhydrazine with ortho-aminophenol derivatives under acidic conditions. Key optimization parameters include:

- Temperature : 80–100°C (prevents decomposition of benzotriazole intermediates) .

- Catalysts : Use of p-toluenesulfonic acid (PTSA) to enhance reaction efficiency .

- Solvent System : Ethanol/water mixtures (1:1) to balance solubility and reaction kinetics .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated DMSO to confirm the benzotriazole core and chlorophenyl substitution .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···N interactions in the benzotriazole ring) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 285.05) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- Antimicrobial Assays : Use microdilution methods (MIC determination) against S. aureus and E. coli .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme Inhibition : Kinase or protease inhibition assays with fluorescence-based readouts .

Advanced Research Questions

Q. How can contradictory data in synthetic yields or biological activities be systematically analyzed?

- Methodological Answer :

- Statistical Design : Apply factorial design (e.g., ANOVA) to isolate variables affecting yield (e.g., solvent polarity, reaction time) .

- Meta-Analysis : Compare bioactivity datasets across studies using clustering algorithms to identify outliers or trends .

- Structural-Activity Reconciliation : Cross-reference crystallographic data (e.g., bond angles) with computational docking results to explain potency variations .

Q. What computational strategies are effective for predicting the environmental fate of this compound?

- Methodological Answer :

- DFT Calculations : Model hydrolysis pathways (e.g., chlorophenyl ring stability in aqueous media) using Gaussian09 with B3LYP/6-31G* basis sets .

- QSAR Models : Train models on biodegradation data from PubChem to estimate half-life in soil/water .

- Molecular Dynamics : Simulate interactions with environmental matrices (e.g., humic acids) using GROMACS .

Q. How can reaction mechanisms for byproduct formation be elucidated during synthesis?

- Methodological Answer :

- LC-MS Monitoring : Track intermediates in real-time to identify side reactions (e.g., triazole ring oxidation) .

- Isotopic Labeling : Use 15N-labeled precursors to trace nitrogen incorporation in the benzotriazole core .

- Kinetic Studies : Fit rate constants to proposed mechanisms (e.g., SNAr vs. radical pathways) using MATLAB .

Q. What advanced techniques resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer :

- Variable-Temperature NMR : Detect tautomeric equilibria (e.g., 1,2,3-triazole vs. 1,2,4-triazole forms) by monitoring chemical shifts at 25–100°C .

- Neutron Diffraction : Resolve proton positions in crystalline states to confirm dominant tautomers .

- IR Spectroscopy : Identify N–H stretching frequencies (3200–3400 cm⁻¹) to distinguish tautomeric states .

Data Contradictions and Resolution

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Force Field Refinement : Adjust partial charges in docking simulations (e.g., AutoDock Vina) to better reflect experimental logP values .

- Solvent Accessibility Modeling : Include explicit water molecules in MD simulations to account for hydration effects .

- Experimental Validation : Repeat assays under controlled conditions (e.g., fixed pH, ionic strength) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。